molecular formula C14H24Cl2N2 B2517030 (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride CAS No. 2580097-92-1

(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride

Cat. No.: B2517030
CAS No.: 2580097-92-1
M. Wt: 291.26
InChI Key: IDACZKNYPRILJW-FFXKMJQXSA-N
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Description

(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenylmethyl group and a methyl group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.

    Substitution Reactions: The 2,4-dimethylphenylmethyl group is introduced through nucleophilic substitution reactions, often using 2,4-dimethylbenzyl chloride as the electrophile.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the piperazine ring or the aromatic substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, sodium ethoxide.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Reduced piperazine derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine
  • (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-ethylpiperazine
  • (3R)-1-[(2,4-Dimethylphenyl)methyl]-3-isopropylpiperazine

Uniqueness

(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-1-[(2,4-dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-11-4-5-14(12(2)8-11)10-16-7-6-15-13(3)9-16;;/h4-5,8,13,15H,6-7,9-10H2,1-3H3;2*1H/t13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDACZKNYPRILJW-FFXKMJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C=C(C=C2)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2=C(C=C(C=C2)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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